molecular formula C24H39NO3 B13904223 (r)-2-Palmitamido-2-phenylacetic acid

(r)-2-Palmitamido-2-phenylacetic acid

Cat. No.: B13904223
M. Wt: 389.6 g/mol
InChI Key: RWSCJQIKZILZMZ-HSZRJFAPSA-N
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Description

N-Hexadecanoyl-D-phenylglycine is a synthetic compound that belongs to the class of N-acyl amino acids It is characterized by the presence of a hexadecanoyl (palmitoyl) group attached to the nitrogen atom of D-phenylglycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecanoyl-D-phenylglycine typically involves the acylation of D-phenylglycine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

D-Phenylglycine+Hexadecanoyl chlorideN-Hexadecanoyl-D-phenylglycine+HCl\text{D-Phenylglycine} + \text{Hexadecanoyl chloride} \rightarrow \text{N-Hexadecanoyl-D-phenylglycine} + \text{HCl} D-Phenylglycine+Hexadecanoyl chloride→N-Hexadecanoyl-D-phenylglycine+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-Hexadecanoyl-D-phenylglycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecanoyl-D-phenylglycine can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to an alcohol.

    Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-Hexadecanoyl-D-phenylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and surfactants.

Mechanism of Action

The mechanism of action of N-Hexadecanoyl-D-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylglycine: Lacks the hexadecanoyl group and has different chemical properties.

    4-Hydroxyphenylglycine: Contains a hydroxyl group on the phenyl ring, leading to different reactivity.

    3,5-Dihydroxyphenylglycine: Contains two hydroxyl groups on the phenyl ring, further altering its chemical behavior.

Uniqueness

N-Hexadecanoyl-D-phenylglycine is unique due to the presence of the long-chain hexadecanoyl group, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins. This structural feature differentiates it from other phenylglycine derivatives and contributes to its specific applications and effects.

Properties

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

(2R)-2-(hexadecanoylamino)-2-phenylacetic acid

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(26)25-23(24(27)28)21-18-15-14-16-19-21/h14-16,18-19,23H,2-13,17,20H2,1H3,(H,25,26)(H,27,28)/t23-/m1/s1

InChI Key

RWSCJQIKZILZMZ-HSZRJFAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](C1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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